

Technical Guide: Spectroscopic Data for 3-[(Propan-2-yloxy)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Propan-2-yloxy)methyl]phenol

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Disclaimer: Direct experimental spectroscopic data for **3-[(Propan-2-yloxy)methyl]phenol** is not readily available in public databases. The following data is predicted based on the analysis of the closely related precursor, 3-hydroxybenzyl alcohol, and established spectroscopic principles for the constituent functional groups. This guide is intended for research and informational purposes.

Introduction

This technical guide provides a summary of the predicted spectroscopic data for **3-[(Propan-2-yloxy)methyl]phenol**, a compound of interest in medicinal chemistry and materials science. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this molecule. The experimental protocols outlined below are generalized procedures and may require optimization for specific laboratory conditions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-[(Propan-2-yloxy)methyl]phenol**.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H
~6.90	d	1H	Ar-H
~6.85	s	1H	Ar-H
~6.80	d	1H	Ar-H
~5.50	s (br)	1H	Ar-OH
~4.55	s	2H	-CH ₂ -O-
~3.70	sept	1H	-CH(CH ₃) ₂
~1.25	d	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~156.0	C-OH (Ar)
~140.0	C-CH ₂ (Ar)
~129.8	CH (Ar)
~119.5	CH (Ar)
~115.0	CH (Ar)
~114.5	CH (Ar)
~72.0	-CH ₂ -O-
~70.0	-CH(CH ₃) ₂
~22.0	-CH(CH ₃) ₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (Phenol)[1][2]
3100-3000	Medium	C-H stretch (Aromatic)
2975-2850	Medium	C-H stretch (Aliphatic)
1600, 1450	Medium-Strong	C=C stretch (Aromatic ring)[1]
1260-1000	Strong	C-O stretch (Ether and Phenol) [1][2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity
180	[M] ⁺ (Molecular Ion)
121	[M - OCH(CH ₃) ₂] ⁺
107	[C ₇ H ₇ O] ⁺ (cleavage of the ether bond)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
43	[CH(CH ₃) ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.

- **^1H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Perform a background scan of the empty sample holder or salt plates before scanning the sample.

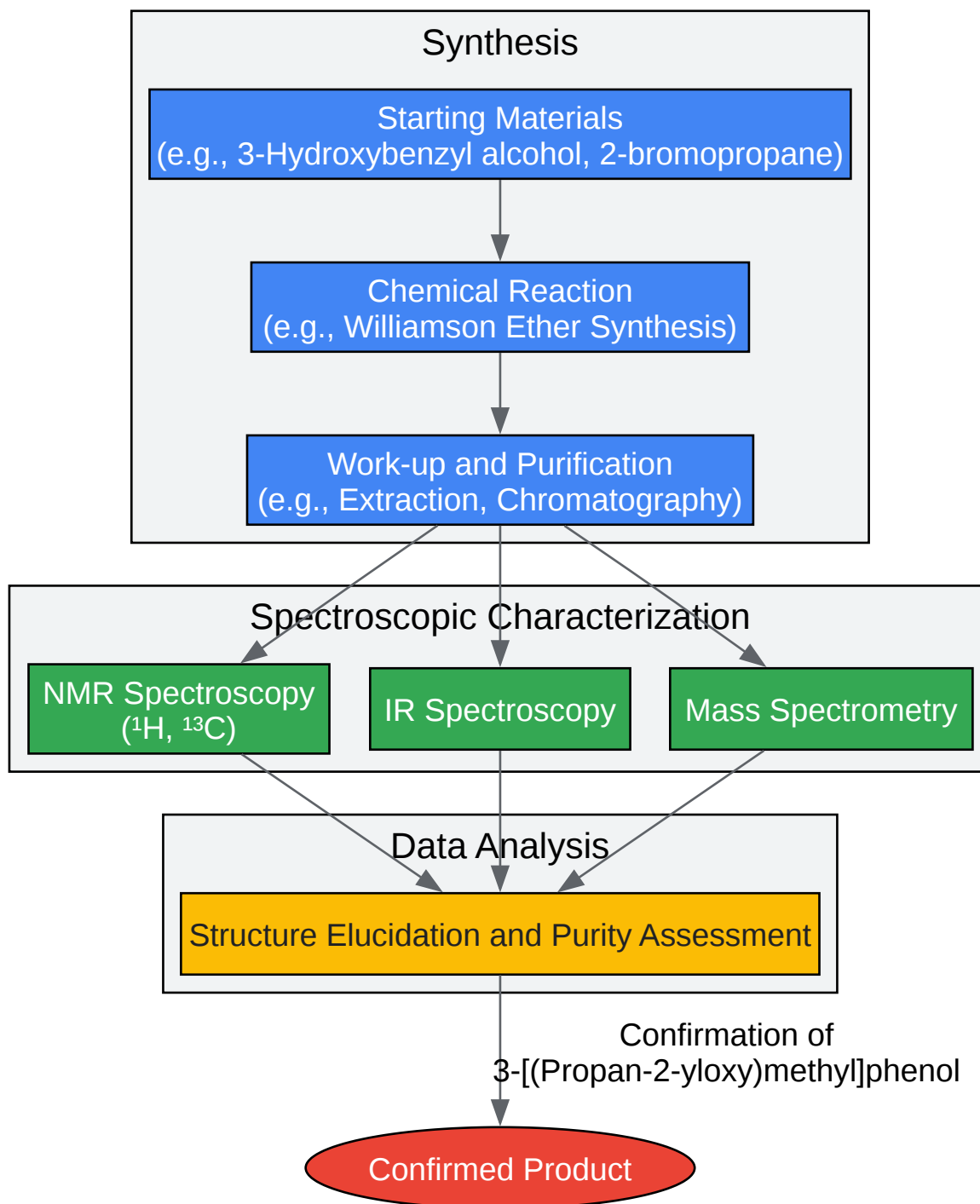
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer. The mass-to-charge ratio (m/z) of the fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound in a research setting.

Workflow for Synthesis and Spectroscopic Characterization

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Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target molecule.

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References

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- 2. adichemistry.com [adichemistry.com]
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